molecular formula C18H12O2 B13841695 1-Pyrenol-d9 Acetate

1-Pyrenol-d9 Acetate

Cat. No.: B13841695
M. Wt: 269.3 g/mol
InChI Key: XMAPHCGFUPXIEN-JGBJNMEESA-N
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Preparation Methods

The synthesis of 1-Pyrenol-d9 Acetate involves the acetylation of 1-Pyrenol-d9. The general synthetic route includes the reaction of 1-Pyrenol-d9 with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Chemical Reactions Analysis

1-Pyrenol-d9 Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Pyrenol-d9 Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrenol-d9 Acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and other biomolecules, allowing researchers to track and analyze their behavior and interactions. The deuterium labeling provides a unique signature that can be detected using various analytical techniques, making it a valuable tool in studying complex biological processes .

Comparison with Similar Compounds

1-Pyrenol-d9 Acetate can be compared with other deuterated pyrene derivatives, such as:

    1-Pyrenol-d10: Similar in structure but with an additional deuterium atom.

    1-Pyrenol-d8: Lacks one deuterium atom compared to this compound.

    1-Pyrenol: The non-deuterated form, which is less useful in NMR studies due to overlapping signals.

The uniqueness of this compound lies in its specific deuterium labeling, which provides a balance between stability and detectability in various analytical applications .

Properties

Molecular Formula

C18H12O2

Molecular Weight

269.3 g/mol

IUPAC Name

(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl) acetate

InChI

InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

XMAPHCGFUPXIEN-JGBJNMEESA-N

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])OC(=O)C)[2H])[2H])[2H]

Canonical SMILES

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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